

The Discovery and Isolation of Chamaejasmenin C: A Technical Guide

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Compound of Interest		
Compound Name:	ChamaejasmeninC	
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This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Chamaejasmenin C, a novel biflavanone isolated from the roots of Stellera chamaejasme L. This document details the experimental protocols employed in its initial isolation and characterization, presents its physicochemical and spectroscopic data in a structured format, and visually represents the isolation workflow.

Introduction

Chamaejasmenin C belongs to a class of C-3/C-3" linked biflavanones, a group of natural products that have garnered interest for their potential biological activities. The initial discovery and characterization of Chamaejasmenin C, along with its isomers Chamaejasmenin A and B, were first reported in a 1984 publication in the Chemical & Pharmaceutical Bulletin. This work laid the foundation for further investigation into the chemical constituents of Stellera chamaejasme L., a plant used in traditional medicine.

Physicochemical and Spectroscopic Data

The initial characterization of Chamaejasmenin C yielded the following quantitative data, which were crucial for its structural elucidation.



Property	Value
Molecular Formula	C30H24O10
Appearance	Amorphous powder
Melting Point	224-226 °C
Optical Rotation	[α]D ²⁵ +13.3° (c=0.75, MeOH)

Table 1: Physicochemical Properties of Chamaejasmenin C

The spectroscopic data provided the detailed structural information necessary to define the connectivity and stereochemistry of the molecule.

Spectroscopic Data	Key Observations
UV λmax (MeOH) nm (log ε)	215 (4.81), 289 (4.26), 328 (sh, 3.82)
IR (KBr) cm ⁻¹	3350, 1660, 1600, 1500
¹ H-NMR (90 MHz, Acetone-d ₆) δ	7.42 (4H, m), 6.90 (4H, m), 6.00 (2H, m), 5.42 (1H, d, J=12 Hz, H-2), 5.34 (1H, d, J=12 Hz, H-2"), 4.29 (1H, d, J=12 Hz, H-3), 4.22 (1H, d, J=12 Hz, H-3")
$^{13}\text{C-NMR}$ (Acetone-d ₆) δ	Please refer to the original publication for the full dataset. Key signals include those corresponding to the flavanone skeletons.
Mass Spectrometry (MS)	m/z 544 (M+)

Table 2: Spectroscopic Data for Chamaejasmenin C

Experimental Protocols

The isolation and purification of Chamaejasmenin C were achieved through a multi-step extraction and chromatographic process.

Plant Material



The roots of Stellera chamaejasme L. were collected in the northern region of China.

Extraction and Isolation

- Initial Extraction: The dried and powdered roots of S. chamaejasme were subjected to exhaustive extraction with methanol (MeOH).
- Solvent Partitioning: The resulting methanol extract was concentrated and then partitioned between water (H₂O) and diethyl ether (Et₂O).
- Column Chromatography (Silica Gel): The ether-soluble fraction was concentrated and subjected to column chromatography on silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate (EtOAc).
- Further Chromatographic Purification: Fractions containing the biflavanones were combined and further purified by repeated column chromatography on silica gel.
- Preparative Thin-Layer Chromatography (TLC): Final purification of Chamaejasmenin C was achieved using preparative thin-layer chromatography on silica gel, with a developing solvent system of chloroform-methanol (CHCl₃-MeOH).



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Isolation and Purification Workflow for Chamaejasmenin C.

Structure Elucidation

The structure of Chamaejasmenin C was determined through a combination of spectroscopic techniques. The molecular formula was established by mass spectrometry. The UV and IR spectra indicated the presence of a flavonoid skeleton. Detailed analysis of the ¹H-NMR spectrum, including the coupling constants of the protons at C-2, C-3, C-2", and C-3", was instrumental in establishing the relative stereochemistry of the two flavanone units.

Conclusion







The pioneering work on the isolation and characterization of Chamaejasmenin C from Stellera chamaejasme L. provided the first glimpse into a novel series of C-3/C-3" linked biflavanones. The detailed experimental protocols and comprehensive spectroscopic analysis outlined in the original research serve as a foundational reference for natural product chemists and pharmacognosists. Further research into the biological activities of Chamaejasmenin C and its analogs may unveil novel therapeutic applications.

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